- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40

Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

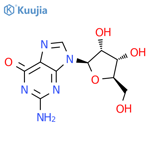

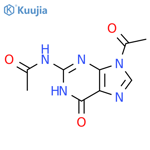

N,O-Diacetate Isoacyclovir structure

Nome del prodotto:N,O-Diacetate Isoacyclovir

Numero CAS:91702-60-2

MF:C12H15N5O5

MW:309.278002023697

CID:3162289

N,O-Diacetate Isoacyclovir Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate

- UNII-Z2CR400A1J

- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)

- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate

- N,O-Diacetate Isoacyclovir

-

- Inchi: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

- Chiave InChI: SJBOYFXLWONEHK-UHFFFAOYSA-N

- Sorrisi: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1

Proprietà calcolate

- Massa esatta: 309.10700

Proprietà sperimentali

- PSA: 131.95000

- LogP: 0.67700

N,O-Diacetate Isoacyclovir Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | D103100-10mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 10mg |

$ 415.00 | 2023-09-08 | ||

| TRC | D103100-100mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 100mg |

$ 2783.00 | 2023-09-08 | ||

| TRC | D103100-25mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 25mg |

$907.00 | 2023-05-18 | ||

| A2B Chem LLC | AW53954-25mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 25mg |

$410.00 | 2024-07-18 | |

| A2B Chem LLC | AW53954-10mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 10mg |

$244.00 | 2024-07-18 | |

| TRC | D103100-50mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 50mg |

$ 1535.00 | 2023-09-08 | ||

| A2B Chem LLC | AW53954-5mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 5mg |

$160.00 | 2024-07-18 |

N,O-Diacetate Isoacyclovir Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene

Riferimento

- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid

Riferimento

- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8

Metodo di produzione 8

Condizioni di reazione

Riferimento

- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene

Riferimento

- Preparation of guanine derivatives, Poland, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux

1.2 reflux; 10 h, reflux

1.2 reflux; 10 h, reflux

Riferimento

- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C

Riferimento

- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39

Metodo di produzione 12

Condizioni di reazione

Riferimento

- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,

Metodo di produzione 13

Condizioni di reazione

Riferimento

- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C

Riferimento

- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

Riferimento

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,

Metodo di produzione 17

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

Riferimento

- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7

N,O-Diacetate Isoacyclovir Raw materials

- N2,9-Diacetylguanine

- N2-Acetylguanine

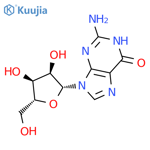

- Guanosine

- Guanosine, N-acetyl-,2',3',5'-triacetate

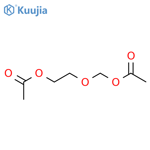

- 2-Oxa-1,4-butanediol diacetate

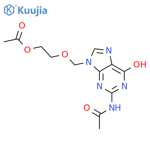

- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine

N,O-Diacetate Isoacyclovir Preparation Products

N,O-Diacetate Isoacyclovir Letteratura correlata

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

91702-60-2 (N,O-Diacetate Isoacyclovir) Prodotti correlati

- 75065-16-6(1-Phenyl-2-vinylquinazolin-4(1H)-one)

- 1251026-75-1(N-[(2,4-Dichlorophenyl)methyl]cyclobutanamine)

- 2411199-53-4(N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)prop-2-enamide)

- 1545165-13-6(1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone)

- 630065-70-2(2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione)

- 1384803-25-1(N-(1-cyano-1-propylbutyl)-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide)

- 2172008-91-0(1-(tert-butoxy)carbonyl-4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid)

- 1875938-82-1((5-Bromo-6-chloropyridin-3-yl)(morpholino)methanone)

- 2171578-61-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopentanoic acid)

- 2137579-04-3({2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol)

Fornitori consigliati

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso